molecular formula C25H16ClN5O2 B11584659 (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11584659
M. Wt: 453.9 g/mol
InChI Key: KTECYUHMYYZZEN-DTQAZKPQSA-N
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazole ring, the pyridopyrimidine ring, and the final coupling to form the complete structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

For large-scale production, the synthesis process is often optimized to minimize costs and maximize efficiency. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine

In medicinal chemistry, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: shares structural similarities with other benzodiazole and pyridopyrimidine derivatives.

    Benzodiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyridopyrimidine derivatives: Often explored for their potential as kinase inhibitors in cancer therapy.

Uniqueness

The uniqueness of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H16ClN5O2

Molecular Weight

453.9 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-(4-chloro-3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C25H16ClN5O2/c1-15-12-17(9-10-19(15)26)33-24-18(25(32)31-11-5-4-8-22(31)30-24)13-16(14-27)23-28-20-6-2-3-7-21(20)29-23/h2-13H,1H3,(H,28,29)/b16-13+

InChI Key

KTECYUHMYYZZEN-DTQAZKPQSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5N4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5N4)Cl

Origin of Product

United States

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